4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, referred to as compound (5), involves a reaction between N-(2-Amino-phenyl)-4-chloro-benzamide (3) and (1H-Indol-3-yl)-acetic acid in dry dichloromethane. The addition of lutidine and TBTU under cooled conditions facilitates the reaction, yielding the product in good yield. The synthesis process is characterized by the use of spectroscopic techniques such as HNMR, IR, and LC-MS, ensuring the correct formation of the compound .
Molecular Structure Analysis
The molecular structure of compound (5) was confirmed through single crystal X-ray diffraction study. It crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are a = 5.116 (8) Å, b = 17.30 (3) Å, c = 11.519 (18) Å, β = 102.441 (18)°, and Z = 2. The crystal structure is stabilized by various intermolecular interactions, including N-H…O, N-H…N, C-H…O, and C-H…π interactions. These interactions are crucial for the molecular packing within the crystal .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving the compound, the indole nucleus present in the compound is known to exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities. These activities are often associated with interactions with DNA and proteins, suggesting that the compound may participate in biological chemical reactions relevant to these properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compound (5) are inferred from its synthesis and structural analysis. The compound's crystalline form and space group indicate solid-state properties that could affect its solubility and stability. The Hirshfeld surface analysis conducted as part of the study provides insight into the intermolecular interactions responsible for molecular packing, which can influence the compound's melting point, solubility, and reactivity. Additionally, DFT calculations were performed to analyze the HOMO-LUMO energy levels, which are indicative of the compound's electronic properties and potential reactivity .
Related Case Studies
The related compound series, including 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives, has been synthesized and evaluated for antimicrobial and anticancer activities. Compounds (9) and (19) showed significant antimicrobial effectiveness, while compound (3) exhibited potent anticancer activity, particularly selective toward HCT 116 cell line. These activities were compared to standard drugs such as carboplatin and 5-fluorouracil (5-FU). QSAR studies highlighted that the antimicrobial activity of isatin derivatives is influenced by lipophilic and topological parameters, suggesting that similar analyses could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Alkaline Phosphatase Inhibition
Bi-heterocyclic benzamides, including those with structures related to 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, have been synthesized and studied for their inhibitory effects on alkaline phosphatase (AP). These compounds have demonstrated potent inhibition of AP, a significant enzyme involved in dephosphorylation processes. The inhibition mechanism was explored through kinetics and computational approaches, indicating non-competitive inhibition for specific compounds and suggesting potential applications in modulating bone and teeth calcification processes without significant cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Neurodegenerative Diseases
Further research on benzamide derivatives, particularly those incorporating the furan and piperazine rings, has highlighted their role as enzyme inhibitors, notably against butyrylcholinesterase. This enzyme is a target for therapeutic interventions in Alzheimer’s disease, suggesting that derivatives of this compound could serve as potential therapeutic agents for treating neurodegenerative diseases. The compounds displayed considerable inhibition, with specific derivatives showing low toxicity and promising IC50 values, highlighting their therapeutic potential (Abbasi et al., 2020).
Antimicrobial and Antiurease Activities
The structural versatility of this compound and related compounds allows for a broad spectrum of biological activities, including antimicrobial and antiurease effects. Certain derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities, showing effectiveness in these areas. This indicates potential applications in developing new antimicrobial agents and treatments for conditions associated with urease activity (Sokmen et al., 2014).
Molecular Docking and Drug Design
Research into this compound derivatives has extended into computational studies, including molecular docking. These studies aim to understand the interactions between these compounds and biological targets, facilitating the design of drugs with optimized efficacy and specificity. For example, studies have focused on their binding to enzymes related to Alzheimer’s disease and tuberculosis, providing insights that guide the development of new therapeutic agents (Hussain et al., 2016).
Serotonin Receptor Antagonism
Some benzamide derivatives have been identified as potent serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship studies have explored the influence of different aromatic nuclei on antagonistic activity, contributing to the development of new treatments for disorders associated with serotonin dysregulation. These findings underscore the potential of this compound derivatives in psychiatric and gastrointestinal disorder therapeutics (Harada et al., 1995).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXNYPVRDQFYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.